molecular formula C27H30ClNO11 B1198547 4'-epi-Adriamycin CAS No. 57819-80-4

4'-epi-Adriamycin

Cat. No.: B1198547
CAS No.: 57819-80-4
M. Wt: 580 g/mol
InChI Key: MWWSFMDVAYGXBV-UAOJCOQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-epi-Adriamycin, formally known as Epirubicin, is a semisynthetic anthracycline antibiotic and a stereoisomer of doxorubicin (Adriamycin), designed to achieve a superior therapeutic index . This compound functions as a potent antineoplastic agent primarily by inhibiting topoisomerase II . Its mechanism of action involves intercalating into DNA strands, which stabilizes the DNA-topoisomerase II complex and prevents the religation of DNA strands, leading to irreversible DNA breakage, inhibition of nucleic acid (DNA and RNA) synthesis, and ultimately, cell death . Epirubicin is also capable of generating cytotoxic free radicals, causing further cell and DNA damage . In preclinical studies, this compound demonstrates a broad spectrum of antitumor activity, showing efficacy in models such as Lewis lung carcinoma, MS-2 sarcoma, and human melanoma in athymic mice . A key research advantage is its differentiated safety profile compared to doxorubicin. Distribution studies indicate lower concentrations in critical organs like the heart, and chronic toxicity models reveal a quantitatively less cardiotoxic profile, making it a valuable tool for investigating anthracycline efficacy with reduced off-target effects . The compound is extensively metabolized, featuring a unique glucuronidation pathway that contributes to its faster elimination and potentially lower toxicity . Research Applications: • Investigation of chemotherapeutic mechanisms and DNA damage response. • Study of topoisomerase II inhibitors and anthracycline class antibiotics. • Preclinical evaluation of antitumor activity in various cancer models. • Research into strategies to mitigate anthracycline-induced cardiotoxicity. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

57819-80-4

Molecular Formula

C27H30ClNO11

Molecular Weight

580 g/mol

IUPAC Name

(7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17+,22-,27-;/m0./s1

InChI Key

MWWSFMDVAYGXBV-UAOJCOQHSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Other CAS No.

56390-09-1

Pictograms

Irritant; Health Hazard

Synonyms

4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison with Adriamycin

Pharmacokinetic Profile

A comparative pharmacokinetic study in ovarian carcinoma patients demonstrated significant differences between 4'-epi-Adriamycin and Adriamycin after simultaneous intravenous administration (Table 1) :

Parameter Adriamycin (Mean) This compound (Mean) Ratio (Adriamycin:4'-epi)
AUC (ng·h/mL) 1,520 950 1.6:1
Cmax (ng/mL) 1,200 1,000 1.2:1
Terminal Half-Life (h) 30.5 21.8 1.4:1

Key findings:

  • Adriamycin exhibited higher systemic exposure (AUC) and peak plasma concentration (Cmax) .
  • Both drugs produced low plasma concentrations of their 13-hydroxymetabolites (≤20 ng/mL), which contribute to cardiotoxicity .

Structural Impact on DNA Binding

In contrast, inversion at the 1' position (e.g., beta-anomer derivatives) reduces DNA interaction and cytotoxicity by ~50% .

In Vitro and Biochemical Activity Compared to Other Anthracyclines

Cytotoxicity in Cell Lines

  • This compound vs. Adriamycin : Both drugs showed similar IC50 values in mouse embryo fibroblasts and HeLa cells, confirming comparable cytotoxic potency .
  • 4-demethoxy derivatives : 4-demethoxy-4'-epi-Adriamycin demonstrated 10–500-fold higher cytotoxicity than Adriamycin in vitro, linked to enhanced DNA synthesis inhibition .

Differentiation Induction

This compound induced differentiation in WEHI-3B myelomonocytic leukemia cells at 50 nM, achieving 40% differentiation rates without requiring high cell densities or autoinduction pathways .

Clinical Efficacy and Toxicity Profiles

Efficacy in Solid Tumors

  • Phase I Trials: In advanced solid tumors, this compound showed objective responses in renal carcinoma and melanoma patients at doses up to 80 mg/m² .
  • Phase II Trials: No responses were observed in advanced hypernephroma (n=19), suggesting tumor-specific sensitivity .

Toxicity Comparison (Table 2)

Toxicity Adriamycin Incidence This compound Incidence Key Studies
Myelosuppression 80–90% 63% (WBC), 16% (platelets)
Alopecia 60–90% 20–40%
Cardiotoxicity 5–26% (cumulative) No clinical signs observed
Nausea/Vomiting 50–80% 30–50%

Key findings:

  • This compound demonstrated milder hematologic and non-hematologic toxicity .
  • No clinical cardiotoxicity was reported, though systolic time interval prolongation indicated subclinical effects .

Discussion and Future Perspectives

This compound retains the antitumor efficacy of Adriamycin while offering improved tolerability, particularly in cardiac and gastrointestinal toxicity . Future studies should explore:

  • Combination therapies : Synergy with cisplatin or cyclophosphamide in ovarian cancer .
  • Novel formulations: Intravesical instillation for bladder cancer to enhance localized efficacy .
  • Biomarker-driven trials : Identifying tumors sensitive to this compound’s differentiation-inducing effects .

Q & A

Q. How can researchers preemptively address methodological critiques during peer review of this compound studies?

  • Methodological Answer : Include a limitations section discussing potential biases (e.g., in vivo model translatability). Upload supplementary materials (e.g., raw spectra, statistical code) to open-access platforms. Invite pre-submission feedback from cross-disciplinary experts to identify overlooked flaws .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-epi-Adriamycin
Reactant of Route 2
4'-epi-Adriamycin

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